Aluminum magnesium hydroxide carbonate, also known as hydrotalcite, is a layered double hydroxide (LDH) material. LDHs possess unique properties that make them attractive for various scientific research applications. These properties include:
Aluminum magnesium hydroxide carbonate is an inorganic compound often utilized in the pharmaceutical industry as an antacid. Its molecular formula can be represented as , indicating a complex structure that includes aluminum, magnesium, hydroxide, and carbonate ions. This compound is amphoteric, meaning it can react with both acids and bases, which makes it effective in neutralizing excess stomach acid. It is commonly found in various over-the-counter medications aimed at alleviating symptoms of heartburn, acid indigestion, and upset stomach .
Aluminum magnesium hydroxide carbonate primarily functions as a neutralizing agent in the gastrointestinal tract. When ingested, it reacts with hydrochloric acid in the stomach to form aluminum chloride, magnesium chloride, water, and carbon dioxide:
This reaction reduces acidity and alleviates discomfort associated with hyperacidity. Additionally, the compound can interact with phosphates in the body, making it useful in controlling phosphate levels in patients with renal failure .
The synthesis of aluminum magnesium hydroxide carbonate can be achieved through several methods:
These methods allow for the production of aluminum magnesium hydroxide carbonate with varying particle sizes and morphologies, which can influence its efficacy as an antacid .
Interaction studies indicate that aluminum magnesium hydroxide carbonate can affect the absorption of certain medications. For instance:
Healthcare professionals often advise patients to space out the administration of antacids and these medications by at least two hours to minimize interactions .
Several compounds share similar properties or applications with aluminum magnesium hydroxide carbonate. Here are some notable examples:
Compound Name | Composition | Unique Features |
---|---|---|
Calcium Carbonate | Commonly used as a dietary supplement; less effective as an antacid compared to aluminum magnesium compounds. | |
Magnesium Hydroxide | Often used alone; has a more pronounced laxative effect than aluminum-based antacids. | |
Aluminum Hydroxide | Effective antacid but may cause constipation; often combined with magnesium compounds to balance effects. | |
Sodium Bicarbonate | Rapid acting but can lead to increased gas production; not suitable for long-term use due to systemic alkalosis risk. | |
Bismuth Subsalicylate | Provides protective coating for stomach lining; also has antimicrobial properties against Helicobacter pylori. |
Aluminum magnesium hydroxide carbonate stands out due to its balanced action of neutralizing acidity while minimizing gastrointestinal side effects compared to other antacids .
The fundamental structural unit of aluminum magnesium hydroxide carbonate consists of brucite-like layers where metal cations occupy octahedral coordination sites [3]. The brucite structure consists of two adjacent hexagonal eutactic arrays of hydroxide anions, with magnesium cations filling all octahedral spaces between them [3]. In aluminum magnesium hydroxide carbonate, the hydroxyl groups are oriented normal to the layers, with hydrogen atoms positioned on the opposite side of oxygen relative to the metal atoms [3].
The octahedral coordination environment exhibits distinct bond distances for different metal cations [1]. Magnesium-oxygen bond distances range from 2.022 to 2.053 Å, while aluminum-oxygen bond distances are consistently shorter at 1.974 to 1.978 Å [1]. Each oxygen atom maintains approximately tetrahedral coordination through three magnesium atoms and one hydrogen atom [3].
The layer thickness corresponds to the brucite layer dimension of approximately 4.77 Å [19]. The metal hydroxide layers carry a net positive charge due to the isomorphous substitution of trivalent aluminum cations for divalent magnesium cations [3]. This positive charge distribution necessitates the presence of interlayer anions to maintain overall electroneutrality [8].
The cation distribution within the hydroxide layers follows specific ordering patterns that significantly influence the overall crystal structure [1]. Magnesium and aluminum atoms exhibit ordering according to a 3 × 3 superstructure within the octahedral sheets [1]. This ordering pattern creates distinct coordination environments where both magnesium and aluminum cations are coordinated by six hydroxylated oxygen atoms [1].
Cation | Coordination Number | Average Bond Distance (Å) | Occupancy Pattern |
---|---|---|---|
Magnesium | 6 | 2.022-2.053 | Octahedral sites |
Aluminum | 6 | 1.974-1.978 | Octahedral sites |
The metal cation ratio in natural specimens typically maintains magnesium to aluminum ratios of approximately 3:1, corresponding to the hydrotalcite composition [11] [22]. However, stoichiometric variants exhibit ratios of 2:1, characteristic of quintinite compositions [11]. The cation distribution creates long-range ordering that can be detected through powder X-ray diffraction patterns, particularly evident in weak superstructure reflections at specific d-spacings [1].
Statistical occupancy patterns show that metal sites contain approximately 75% magnesium and 25% aluminum in typical hydrotalcite compositions [11]. This distribution maintains the required charge balance while preserving the structural integrity of the brucite-like layers [17].
The interlayer region of aluminum magnesium hydroxide carbonate contains carbonate anions and water molecules arranged in specific geometric configurations [1]. Carbonate anions exhibit high affinity to the brucite-like sheets in aqueous environments, making them the most stable interlayer species [8]. The interlayer structures consist of disordered carbonate groups and water molecules positioned between the hydroxide layers [1].
The carbonate anions occupy positions within prismatic cavities formed by hydrogen atoms from two neighboring octahedral sheets [6]. Interlayer oxygen atoms of carbonate groups and water molecules demonstrate statistical disorder around the prism edges [6]. The interlayer distance, measured as the d₀₀ₙ-value, consistently measures approximately 7.56 Å for quintinite compositions and 7.80 Å for hydrotalcite compositions [11].
The carbonate coordination exhibits characteristics of both bridging bidentate and chelate coordination modes [20]. Vibrational spectroscopy reveals symmetric and asymmetric stretching modes of carboxylate groups at 1385 and 1630 cm⁻¹ respectively, with large frequency differences indicating mixed coordination environments [20].
The structural formula of aluminum magnesium hydroxide carbonate can be expressed as [Mg₁₋ₓAlₓ(OH)₂]ˣ⁺[CO₃²⁻]ₓ/₂·mH₂O, where x typically ranges from 0.2 to 0.33 [3]. The most common stoichiometric variants correspond to magnesium to aluminum ratios of 3:1 and 2:1 [11].
Composition Type | General Formula | Mg:Al Ratio | d₀₀₃ Spacing (Å) |
---|---|---|---|
Hydrotalcite | Mg₆Al₂(OH)₁₆CO₃·4H₂O | 3:1 | 7.80 |
Quintinite | Mg₄Al₂(OH)₁₂CO₃·3H₂O | 2:1 | 7.56 |
The molecular weight of the hydrotalcite composition equals 603.98 g/mol, with magnesium comprising 24.14% by weight and aluminum contributing 8.93% [24]. The empirical formula demonstrates the presence of sixteen hydroxyl groups and one carbonate group per formula unit [24].
Crystallographic data reveal unit cell parameters varying with composition [22]. For hydrotalcite-3R polytype, the unit cell dimensions are a = 3.0728 Å and c = 23.326 Å with space group R3̄m [22]. The hexagonal polytype (2H) exhibits parameters a = 3.046 Å and c = 15.447 Å with space group P63/mmc [22].
The crystal lattice stability of aluminum magnesium hydroxide carbonate depends strongly on temperature and environmental conditions [27]. Thermal analysis reveals distinct decomposition stages occurring at specific temperature ranges [25]. The initial dehydration process begins at approximately 65°C with removal of surface-adsorbed water [26].
The primary decomposition occurs between 300 and 400°C, involving simultaneous dehydroxylation and decarbonation processes [25]. Onset temperatures for decomposition vary with interlayer anion basicity, with carbonate-containing phases decomposing at approximately 473 K [27]. The thermal stability sequence shows that carbonate members maintain structural integrity up to 380-420°C before transforming to amorphous phases [28].
Temperature Range (°C) | Process | Mass Loss (%) | Products |
---|---|---|---|
65-135 | Dehydration | 7-15 | Water vapor |
300-400 | Dehydroxylation/Decarbonation | 25-30 | CO₂ + H₂O |
>900 | Final decomposition | Additional 3-5 | Mixed oxides |
Molecular dynamics simulations indicate that layered structures collapse at approximately 800 K, forming amorphous layered double oxides [9]. The structural evolution involves changes in coordination environments, with some aluminum atoms transitioning from octahedral to tetrahedral coordination during thermal transformation [28].
The memory effect phenomenon demonstrates reversible structural reconstruction when heated materials are rehydrated at temperatures up to 300°C [28]. This reversibility depends on maintaining the orientation of metal oxide domains within the collapsed structure [27]. Complete structural restoration occurs for samples heated below critical decomposition temperatures, indicating remarkable lattice resilience [28].